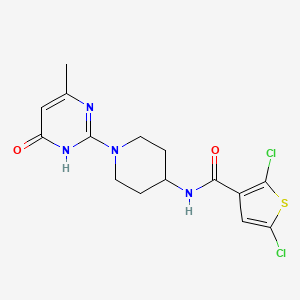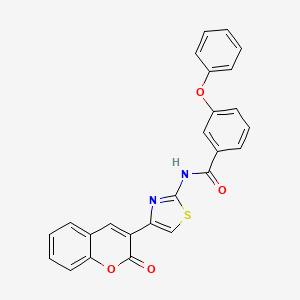
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide” is a complex organic compound that contains several functional groups, including a chromen-3-yl group, a thiazol-2-yl group, and a phenoxybenzamide group . The compound is likely to be a derivative of coumarin, a class of organic compounds that are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of coumarin derivatives with various organic halides . For example, a series of novel compounds were synthesized through a one-pot three-component cyclocondensation of various coumarin chalcones, thiosemicarbazide, and 2-bromocoumarin . The structures of the newly synthesized compounds were confirmed using various spectroscopic methods .Molecular Structure Analysis
The molecular structure of similar compounds was elucidated using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and API-ES mass spectral data . These techniques provide detailed information about the arrangement of atoms in the molecule and the types of chemical bonds present.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the reaction of coumarin derivatives with various organic halides . For example, a solvent-free reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of a Piperidine catalyst was used to produce a key intermediate . This intermediate was then reacted with different Acid chloride to isolate the final compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were determined using various analytical techniques. For example, the yield and melting point of a similar compound, N-[(4-Bromo phenyl)sulfonyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide, were reported to be 58.9% and 234–235°C, respectively .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide have been synthesized and evaluated for their antimicrobial, antifungal, and antimalarial activities. The synthesized compounds were confirmed via 1H-NMR, FT-IR, and Mass spectral/LCMS analysis, showcasing the compound's broad spectrum of biological activities (Shah et al., 2016).
Advancements in Synthesis Methods
Research has explored environmentally benign synthesis methods, such as microwave-assisted and ultrasound-promoted synthesis, for thiazole derivatives bearing the coumarin nucleus. These methods have demonstrated increased reaction rates and better yields, indicating an efficient pathway for the synthesis of compounds with enhanced antimicrobial activity (Raval et al., 2012); (Gomha & Khalil, 2012).
Antimicrobial and Antifungal Activities
Several studies have highlighted the antimicrobial and antifungal properties of coumarin-thiazole derivatives. For instance, compounds synthesized from N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]cinnamamide derivatives showed significant antibacterial and antifungal activities, underlining the potential of these compounds in developing new antimicrobial agents (Raval et al., 2008).
Cytotoxic Activity
The cytotoxic activities of thiazole derivatives have been evaluated against various cancer cell lines, with some compounds exhibiting potent cytotoxic effects. This indicates the potential of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide derivatives in cancer research and therapy (El-Helw et al., 2019).
Orientations Futures
The future research directions could involve further exploration of the biological activities of “N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide” and its derivatives. Given the wide range of biological activities exhibited by coumarin derivatives, this compound could potentially be a candidate for the development of new therapeutic agents .
Propriétés
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O4S/c28-23(17-8-6-11-19(13-17)30-18-9-2-1-3-10-18)27-25-26-21(15-32-25)20-14-16-7-4-5-12-22(16)31-24(20)29/h1-15H,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQFHPSYNBOILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

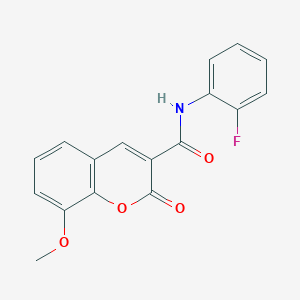
![[2-(Diethylamino)pyrimidin-5-YL]boronic acid](/img/structure/B2797227.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2797228.png)
![2-Acetamido-N-[cyano-(4-ethylphenyl)methyl]-3-(6-fluoro-1H-indol-3-yl)propanamide](/img/structure/B2797229.png)
![1,7-dimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2797230.png)
![4,5-dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone](/img/structure/B2797231.png)
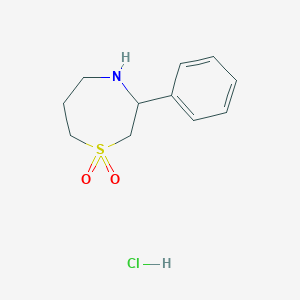
![N-(2,6-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2797234.png)
![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2797235.png)
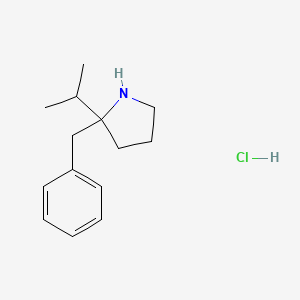
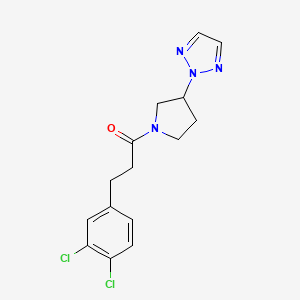
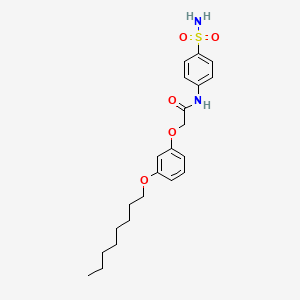
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2797243.png)
